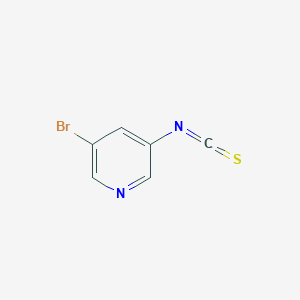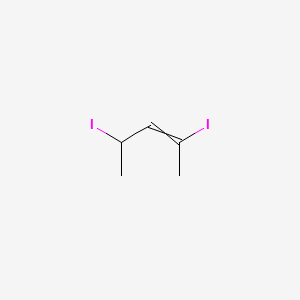
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate: is a chemical compound characterized by its unique molecular structure, which includes a thienyl group and an oxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carboxylic acid as the starting material.
Synthetic Steps: The process involves converting the carboxylic acid to its corresponding acid chloride, followed by cyclization to form the oxazole ring.
Reaction Conditions: The cyclization step is usually carried out under high-temperature conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Substituted oxazoles and thienyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound is utilized in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The exact mechanism by which Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Thiazoles: These compounds share structural similarities with oxazoles and are known for their diverse biological activities.
Pyrazoles: Another class of heterocyclic compounds with potential medicinal applications.
Isoxazoles: Structurally related to oxazoles, these compounds also exhibit various biological activities.
Uniqueness: Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)11-9(14-6)7-4-3-5-15-7/h3-5H,1-2H3 |
Clave InChI |
OQRVHMKMEGOTQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CS2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)

![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)





![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)


